molecular formula C15H19NO3S B2854089 N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 496013-65-1

N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B2854089
CAS RN: 496013-65-1
M. Wt: 293.38
InChI Key: URKZHGZSAZLXIB-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide” is a chemical compound. It is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

While specific synthesis methods for “N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide” were not found, there are general methods for synthesizing similar compounds. For instance, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol .

Scientific Research Applications

Synthesis and Chemical Reactions

N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide and its derivatives are central to various synthetic chemical reactions, showcasing their versatility in organic chemistry. For instance, the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction demonstrates the compound's utility in enriching gold carbenoid chemistry with regard to group migration (Wang et al., 2014). Additionally, the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives obtained by cycloaddition involving N,N-bis(furan-2-ylmethyl)-4-R-benzenesulfonamides highlight the compound's role in forming structures with potential applications in energetic materials (Grudova et al., 2020).

Antibacterial and Antimycobacterial Activities

Research into the biological activities of N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide derivatives has revealed promising antibacterial and antimycobacterial potentials. A study synthesizing twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine found that these compounds exhibited significant antibacterial activities, particularly against hospital strains of S. epidermidis, without cytotoxic effects against normal cell lines (Szulczyk et al., 2021).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-10-8-11(2)13(4)15(12(10)3)20(17,18)16-9-14-6-5-7-19-14/h5-8,16H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKZHGZSAZLXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=CO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide

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